tert-Butyl (3-amino-2,6-difluorophenyl)carbamate
Overview
Description
Tert-Butyl (3-amino-2,6-difluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H14F2N2O2 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Subheading Study of Pulmonary Toxicity Related to tert-Butyl Compounds
In a study examining mice, tert-butyl compounds, specifically tert-butyl hydroxytoluene (BHT) and related alkylphenols, were found to produce pulmonary toxicity marked by the proliferation of alveolar cells and an increase in lung weight. The research identified structural features essential for toxic activity, suggesting that the structural configuration of tert-butyl compounds plays a critical role in inducing lung damage. This study provides valuable insights into the pulmonary toxicity of tert-butyl compounds and their derivatives (Mizutani et al., 1982).
Antioxidants and Environmental Impact
Subheading Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
A comprehensive review highlighted the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including tert-butyl compounds like BHT. These compounds have been detected in various environmental matrices, leading to concerns about their potential impact on human health and the environment. The study underscores the importance of understanding the environmental behavior and toxicity of SPAs, including tert-butyl derivatives, to mitigate their negative effects (Liu & Mabury, 2020).
Metabolic Pathways and Toxicity
Subheading Metabolism and Potential Toxicity of tert-Butylhydroquinone
Research into the metabolism of tert-butylhydroquinone (TBHQ), an antioxidant similar to BHT, reveals the formation of sulfur-containing metabolites that may contribute to the toxicity of TBHQ to the kidney and bladder. This study elucidates the metabolic pathways of TBHQ and underscores the significance of understanding the metabolic transformation of tert-butyl compounds and their potential implications for organ toxicity (Peters et al., 1996).
Environmental Accumulation and Toxicity
Subheading Accumulation and Toxicity of tert-Butyl Compounds in the Environment
A study on the tissue distribution, excretion, and metabolism of 2,6-di-tert-butyl-hydroxytoluene (BHT) in mice provided insights into the bioaccumulation and potential toxicity of this tert-butyl compound. The research highlights the accumulation of BHT and its metabolites in metabolism-related organs and their potential hepatotoxicity, emphasizing the need for careful assessment of the environmental fate and risk of tert-butyl compounds (Ruirui Zhang, Juying Li, & Xinyi Cui, 2020).
Mechanism of Action
Target of Action
It is known to inhibit cyp1a2 , a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various molecules and chemicals within cells.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl (3-amino-2,6-difluorophenyl)carbamate are as follows :
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability can be affected by storage conditions. It is recommended to keep it in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,6-difluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-9-6(12)4-5-7(14)8(9)13/h4-5H,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGOJIYYBUJTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743391 | |
Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535170-20-8 | |
Record name | tert-Butyl (3-amino-2,6-difluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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